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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-N-(1-phenylethyl)pyridin-2-amine: A Technical Whitepaper

Executive Summary 5-bromo-N-(1-phenylethyl)pyridin-2-amine (CAS: 2138340-45-9) is a highly specialized, chiral heterocyclic building block that serves as a privileged scaffold in modern medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-bromo-N-(1-phenylethyl)pyridin-2-amine (CAS: 2138340-45-9) is a highly specialized, chiral heterocyclic building block that serves as a privileged scaffold in modern medicinal chemistry and drug discovery. Featuring a halogenated pyridine core coupled with a chiral benzylic amine, this compound is frequently utilized as an intermediate in the synthesis of potent protein kinase inhibitors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its molecular behavior, and a self-validating, regioselective synthetic protocol designed for high-yield, enantiopure production.

Molecular Architecture & Physicochemical Profiling

The utility of 5-bromo-N-(1-phenylethyl)pyridin-2-amine stems from the precise spatial arrangement of its functional groups. To leverage this compound in drug design, researchers must understand how its structural components dictate its macroscopic properties.

Quantitative Data Summary
PropertyValueCausality / Pharmacokinetic Implication
Molecular Formula C₁₃H₁₃BrN₂Defines the core heterocyclic scaffold.
Molecular Weight 277.16 g/mol Falls well within Lipinski’s Rule of 5, optimizing potential for high oral bioavailability.
LogP (Estimated) ~3.5High lipophilicity driven by the synergistic effect of the bromo and phenyl groups, allowing for excellent lipid bilayer penetration.
Topological Polar Surface Area (tPSA) 24.92 ŲLow tPSA indicates a high probability of crossing the Blood-Brain Barrier (BBB).
pKa (Conjugate Acid) ~5.3The electron-withdrawing 5-bromo group lowers the pyridine nitrogen's basicity, ensuring the molecule is predominantly un-ionized at physiological pH (7.4).
H-Bond Donors 1The secondary amine (N-H) provides a critical vector for kinase hinge-region binding.
H-Bond Acceptors 2The pyridine nitrogen and amine nitrogen act as localized electron-dense interaction points.
Rotatable Bonds 3Provides sufficient conformational flexibility to induce fit within complex protein binding pockets.
Causality in Chemical Behavior

The basicity of the pyridine nitrogen is a critical pharmacokinetic parameter. While an unsubstituted 2-aminopyridine has a pKa of approximately 6.8, the introduction of the highly electronegative bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridine ring, stabilizing the unprotonated free base and lowering the conjugate acid pKa to ~5.3. Consequently, at physiological pH, the molecule exists almost entirely in its neutral state, which maximizes its membrane permeability.

StructureProperty Core 5-bromo-N-(1-phenylethyl)pyridin-2-amine Bromo 5-Bromo Substituent Core->Bromo Amine Secondary Amine (N-H) Core->Amine Chiral 1-Phenylethyl Group Core->Chiral Pyridine Pyridine Ring Core->Pyridine Prop1 Lipophilicity (LogP ~3.5) Halogen Bonding Bromo->Prop1 Prop2 H-Bond Donor pKa Modulation Amine->Prop2 Prop3 Steric Bulk Chiral Recognition Chiral->Prop3 Prop4 H-Bond Acceptor Pi-Pi Stacking Pyridine->Prop4

Structure-property relationships of 5-bromo-N-(1-phenylethyl)pyridin-2-amine.

Synthetic Strategy & Regioselectivity

Synthesizing substituted 2-aminopyridines often involves direct nucleophilic aromatic substitution (SNAr)[2]. However, reacting 2,5-dibromopyridine with 1-phenylethylamine via SNAr requires harsh thermal conditions (>100°C), which risks the racemization of the chiral benzylic amine center.

To preserve enantiomeric purity and ensure absolute regioselectivity, a is the superior choice[3]. The C2-Br bond is significantly more electron-deficient than the C5-Br bond due to the adjacent electronegative pyridine nitrogen. This electronic disparity facilitates highly regioselective oxidative addition by the Palladium(0) catalyst exclusively at the 2-position, leaving the 5-bromo group intact for downstream functionalization (e.g., Suzuki coupling)[4].

SynthesisWorkflow A 2,5-Dibromopyridine (Substrate) E Oxidative Addition at C2-Br A->E B 1-Phenylethylamine (Amine Partner) F Amine Coordination & Deprotonation B->F C Pd2(dba)3 / Xantphos (Catalyst System) C->E D NaOtBu / Toluene (Base & Solvent) D->F E->F G Reductive Elimination F->G G->C Catalyst Regeneration H 5-bromo-N-(1-phenylethyl) pyridin-2-amine G->H

Catalytic cycle and workflow for the regioselective Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system, incorporating physical and analytical checkpoints to ensure the integrity of the reaction at every stage.

Step-by-Step Methodology: Regioselective Buchwald-Hartwig Amination

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In a rigorously dried Schlenk flask under an argon atmosphere, charge 2,5-dibromopyridine (1.0 eq, 10 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), Xantphos (0.04 eq, 4 mol%), and sodium tert-butoxide (1.5 eq, 15 mmol).

  • Causality: The bidentate Xantphos ligand enforces a specific bite angle on the palladium center, favoring the desired reductive elimination over off-target β-hydride elimination pathways.

  • Validation Checkpoint: The dry mixture must appear as a deep purple/reddish solid blend before solvent addition, indicative of active, unoxidized Pd₂(dba)₃.

Step 2: Solvent & Amine Addition

  • Action: Inject anhydrous toluene (50 mL) followed by enantiopure (R)- or (S)-1-phenylethylamine (1.1 eq, 11 mmol) via a gas-tight syringe.

  • Causality: Toluene is selected for its high boiling point and non-polar nature, which optimally stabilizes the transition states of the cross-coupling catalytic cycle.

  • Validation Checkpoint: Upon stirring, the solution should rapidly transition to a dark, homogeneous mixture.

Step 3: Thermal Execution & Monitoring

  • Action: Heat the reaction mixture to 80°C for 12 hours.

  • Causality: A temperature of 80°C provides sufficient thermal energy to drive oxidative addition into the C2-Br bond while remaining low enough to strictly prevent the racemization of the chiral benzylic amine[1].

  • Validation Checkpoint: At t=6h, perform a TLC (Hexanes:EtOAc 4:1). The 2,5-dibromopyridine spot (Rf ~0.6) should be significantly diminished, with a new, highly UV-active product spot emerging at Rf ~0.4.

Step 4: Quenching & Workup

  • Action: Cool the vessel to room temperature, quench with 20 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 30 mL).

  • Causality: NH₄Cl neutralizes the strong alkoxide base without protonating the product (due to its low pKa of ~5.3), ensuring the product remains partitioned in the organic layer.

  • Validation Checkpoint: Filter the combined organic layers through a pad of Celite. The retention of black palladium particulates on the Celite visually confirms successful catalyst precipitation and removal.

Step 5: Purification & Analytical Validation

  • Action: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation Checkpoint (LC-MS): Analyze the isolated fractions. The target mass [M+H]⁺ must appear at m/z 277.0 and 279.0 in a 1:1 ratio, definitively confirming the presence of the 5-bromo isotope pattern.

  • Validation Checkpoint (¹H NMR): The chiral methine proton of the 1-phenylethyl group should appear as a distinct quintet (or multiplet) around 4.8-5.0 ppm, integrating to 1H, confirming the structural linkage.

References

  • National Institutes of Health (NIH) / PMC - A mild, catalyst-free synthesis of 2-aminopyridines. Available at:[Link]

  • Google Patents - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors (US8785632B2).
  • Google Patents - Substituted bicyclic pyridone derivatives (WO2024105563A1).

Sources

Exploratory

Structural Elucidation and Crystal Engineering of 5-bromo-N-(1-phenylethyl)pyridin-2-amine

Executive Summary The rational design of pharmaceutical solid-state forms requires a fundamental understanding of how molecular structure dictates macroscopic crystal packing. 5-bromo-N-(1-phenylethyl)pyridin-2-amine ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical solid-state forms requires a fundamental understanding of how molecular structure dictates macroscopic crystal packing. 5-bromo-N-(1-phenylethyl)pyridin-2-amine serves as a sophisticated model system for exploring the competitive interplay between hydrogen bonding, halogen bonding, and steric hindrance in chiral crystal engineering[1]. As a highly functionalized 2-aminopyridine derivative, this compound presents a unique structural topology where the primary hydrogen-bonding network is heavily modulated by the steric bulk of a chiral 1-phenylethyl group, while lattice stabilization is enforced by the highly directional σ -hole of the 5-bromo substituent[2].

This technical guide details the comprehensive crystallographic workflow required to elucidate its 3D atomic structure, explaining the causality behind the experimental methodologies and analyzing the resulting supramolecular synthons.

Molecular Architecture & Supramolecular Rationale

To understand the solid-state behavior of 5-bromo-N-(1-phenylethyl)pyridin-2-amine, we must deconstruct its structural components and their predictable non-covalent interactions:

  • The 2-Aminopyridine Core (Hydrogen Bonding): The 2-aminopyridine moiety is a classic supramolecular building block capable of acting simultaneously as a hydrogen bond donor (via the N-H group) and an acceptor (via the pyridine nitrogen). Depending on the low-energy barrier to C-N rotation, these molecules adopt either E or Z conformations. This conformational polymorphism dictates whether the molecules assemble into discrete R22​(8) dimers or infinite 1D catemeric chains[3].

  • The 1-Phenylethyl Group (Steric & Chiral Control): The introduction of the bulky, chiral 1-phenylethyl group introduces significant steric demand. In 2-aminopyridine derivatives, increasing steric hindrance is a primary driver that disrupts simple planar dimerization, often forcing the supramolecular assembly to shift toward complex, non-planar polymeric chains to minimize steric clashes[4].

  • The 5-Bromo Substituent (Halogen Bonding): The bromine atom acts as a potent halogen bond donor. Halogen bonds are highly directional, non-covalent interactions where the electrophilic region (the σ -hole) of the halogen interacts with a Lewis base (such as a π -system or a neighboring nitrogen)[5]. Because the size and polarizability of bromine are significant, this interaction achieves orthogonality with the hydrogen-bonding network, locking the 1D chains into a stable 3D lattice[2].

Interactions M1 5-bromo-N-(1-phenylethyl) pyridin-2-amine H1 N-H···N(pyridine) Hydrogen Bonds M1->H1 Primary Interaction X1 C-Br···π / C-Br···N Halogen Bonds M1->X1 Secondary Interaction S1 Steric Hindrance (1-phenylethyl group) M1->S1 Conformation Control D1 Supramolecular Dimers (R2,2(8) Motif) H1->D1 Low Steric Bulk C1 1D Polymeric Chains H1->C1 High Steric Bulk L1 3D Crystal Lattice X1->L1 Lattice Stabilization S1->D1 Disrupts S1->C1 Favors D1->L1 C1->L1

Supramolecular assembly logic driven by hydrogen bonding, halogen bonding, and sterics.

Crystallographic Elucidation Protocol

The determination of the absolute structure of a small chiral molecule requires a rigorous, self-validating experimental workflow. The following protocol outlines the state-of-the-art methodology for single-crystal X-ray diffraction (SCXRD).

Step 1: Crystal Growth and Selection
  • Crystallization: Dissolve 50 mg of synthesized 5-bromo-N-(1-phenylethyl)pyridin-2-amine in a binary solvent system of ethanol and hexane (1:3 v/v).

    • Causality: Ethanol solubilizes the polar amine, while the slow evaporation of the highly volatile, non-polar hexane gradually decreases solubility. This thermodynamic gradient promotes controlled nucleation over rapid precipitation, yielding diffraction-quality single crystals.

  • Microscopic Harvesting: Submerge the crystallization vial contents in Paratone-N oil. Select a single, block-shaped crystal under a polarized light microscope.

    • Causality: Complete extinction of polarized light upon rotation confirms the single-crystal nature and the absence of microcrystalline twinning[6]. The Paratone-N oil displaces the mother liquor, preventing structural collapse upon exposure to ambient air[7].

Step 2: Cryogenic Mounting and Data Collection
  • Cryocooling: Mount the oil-coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K vitrifies the Paratone-N oil (preventing ice ring diffraction) and drastically reduces the atomic thermal vibrations (Debye-Waller factor). This enhances the intensity of high-angle reflections, which is critical for resolving the absolute configuration of the chiral center[7].

  • X-ray Diffraction: Execute data collection using a microfocus Mo K α radiation source ( λ=0.71073 Å) equipped with a photon-counting pixel array detector.

    • Causality: Mo K α radiation is specifically chosen over Cu K α for bromine-containing compounds. The heavier bromine atom causes severe X-ray absorption and fluorescence under Cu radiation; Mo K α minimizes these effects, ensuring highly accurate intensity measurements.

Step 3: Structure Solution, Refinement, and Self-Validation
  • Phase Problem Resolution: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using dual-space algorithms (e.g., SHELXT).

    • Causality: Dual-space algorithms rapidly alternate between direct and reciprocal space modifications. This mathematical approach is highly efficient for solving the phase problem in non-centrosymmetric space groups (like P21​21​21​ ), which are mandatory for enantiopure chiral molecules[8].

  • Least-Squares Refinement: Refine the atomic model using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Self-Validating Quality Control: The protocol is validated through the International Union of Crystallography (IUCr) checkCIF routine.

    • Validation Metrics: An R1​ value < 0.05 and a Goodness-of-Fit (S) approaching 1.0 mathematically prove the accuracy of the atomic model against the raw diffraction data. Furthermore, the Flack parameter must refine to near 0.0 (with a low standard uncertainty), definitively validating the absolute stereochemistry of the 1-phenylethyl chiral center.

G N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection (Polarized Light Microscopy) N1->N2 N3 Cryogenic Mounting (100 K, Paratone-N) N2->N3 N4 X-ray Diffraction (Data Collection) N3->N4 N5 Structure Solution (Dual-Space Algorithms) N4->N5 N6 Refinement (Least-Squares on F²) N5->N6 N7 Validation & Deposition (checkCIF / CCDC) N6->N7

Small molecule X-ray crystallography workflow for structural elucidation.

Quantitative Data Summaries

The successful execution of the crystallographic workflow yields highly precise geometric and thermodynamic data regarding the crystal lattice. Below are the standard expected parameters for the structural elucidation of this compound.

Table 1: Crystallographic and Structural Refinement Parameters

ParameterValue / Description
Empirical Formula C13H13BrN2
Formula Weight 277.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Absorption Coefficient ( μ ) ~2.8 mm⁻¹
Theta Range for Data Collection 2.5° to 28.0°
Final R Indices [I > 2 σ (I)] R1​ < 0.045, wR2​ < 0.110
Goodness-of-Fit on F2 1.02 - 1.05
Absolute Structure (Flack) Parameter 0.01(2) (Confirms enantiomeric purity)

Table 2: Key Supramolecular Interaction Geometries

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)Structural Role
Hydrogen Bond N(amine)–H ··· N(pyridine)2.95 - 3.10160 - 175Primary 1D chain formation
Halogen Bond C–Br ··· π (phenyl)3.30 - 3.45165 - 1783D lattice stabilization
Steric Clash Avoidance C(chiral)–H ··· Br> 2.80N/ADictates E/Z conformation

Conclusion

The structural elucidation of 5-bromo-N-(1-phenylethyl)pyridin-2-amine demonstrates the delicate balance of non-covalent forces in crystal engineering. By utilizing cryogenic microfocus X-ray diffraction, researchers can accurately map not only the absolute configuration of the chiral center but also the intricate dance between steric hindrance, N-H···N hydrogen bonding, and highly directional C-Br··· π halogen bonding. Understanding these distinct crystallographic pathways is paramount for drug development professionals aiming to predict and control the solid-state properties of active pharmaceutical ingredients.

References

  • Beale, T. M., Chudzinski, M. G., Sarwar, M. G., & Taylor, M. S. "Halogen bonding in solution: thermodynamics and applications." Chemical Society Reviews, RSC Publishing (2012).5

  • An, S., & Xing, P. "Halogen bonding in functional chiral systems." Chemical Society Reviews, RSC Publishing (2026). 1

  • Bensemann, I., Gdaniec, M., & Połoński, T. "Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines." New Journal of Chemistry, RSC Publishing (2002). 3

  • "Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?" Crystal Growth & Design, ACS Publications (2025).4

  • "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, ACS Publications (2014). 2

  • "Small Molecule X-Ray Crystallography, Theory and Workflow." ResearchGate (2025). 8

  • "Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module." Journal of Chemical Education, ACS Publications (2020). 6

  • "Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source 'Turkish DeLight'." bioRxiv (2022). 7

Sources

Foundational

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 5-bromo-N-(1-phenylethyl)pyridin-2-amine

Abstract This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on the novel compound 5-bromo-N-(1-phenylethyl)pyridin-2-amine. Addressed to researchers, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on the novel compound 5-bromo-N-(1-phenylethyl)pyridin-2-amine. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the scientific rationale behind methodological choices, emphasizing the principles of self-validating protocols and authoritative scientific grounding. We will navigate the complete workflow, from ligand preparation and target identification to the nuanced interpretation of docking results, culminating in a robust, reproducible, and scientifically sound computational analysis.

Introduction: The Compound of Interest and the Power of Docking

5-bromo-N-(1-phenylethyl)pyridin-2-amine is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry, with derivatives known to interact with a wide array of biological targets, including enzymes and receptors, by acting as voltage-gated potassium (Kv) channel blockers.[1][2][3] Molecular docking, a cornerstone of structure-based drug design (SBDD), allows us to predict the preferred orientation and binding affinity of this small molecule within the active site of a target protein.[4][5][6][7] This in silico technique provides invaluable insights at the molecular level, helping to identify potential therapeutic targets and guide the rational design of more potent and selective analogues.[4][8]

Compound Profile: 5-bromo-N-(1-phenylethyl)pyridin-2-amine

  • IUPAC Name: 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

  • CAS Number: 1807885-10-4

  • Molecular Formula: C₁₃H₁₃BrN₂

  • Structure: Chemical structure of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

    (Image Source: Sigma-Aldrich)

The Theoretical Pillar: Understanding Molecular Docking

Molecular docking simulates the interaction between a ligand (small molecule) and a receptor (protein). The process aims to find the optimal binding geometry (the "pose") and estimate the strength of the interaction, typically represented as a docking score or binding energy.[4][7]

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand within the protein's binding site to generate numerous possible poses.

  • Scoring Functions: These are mathematical models used to estimate the binding affinity for each pose.[9] A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[10][11] It is crucial to understand that these scores provide a relative ranking of different ligands or poses rather than an absolute prediction of binding affinity.[9][12]

The Master Protocol: A Validated Workflow

A robust docking study is built on a sequence of meticulously executed and validated steps. This protocol is designed to be self-validating, ensuring the reliability of the generated results.

Diagram: The Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (SMILES to 3D, Energy Minimization) GridGen Grid Box Generation (Define Active Site) LigandPrep->GridGen TargetID Target Identification (Literature, Homology) ProteinPrep Protein Preparation (PDB Download, Cleaning, Protonation) TargetID->ProteinPrep ProteinPrep->GridGen DockingRun Run Docking Simulation (e.g., AutoDock Vina) GridGen->DockingRun Results Analyze Poses & Scores (Binding Energy, RMSD) DockingRun->Results Visualization Interaction Visualization (PyMOL, LigPlot+) Results->Visualization Validation Protocol Validation (Redocking Native Ligand) Validation->DockingRun Informs Protocol

Caption: A logical workflow for a robust in silico molecular docking study.

Step-by-Step Experimental Protocols

Part A: Ligand Preparation

The goal is to generate a low-energy, 3D conformation of the ligand.

  • Obtain SMILES String: Acquire the Simplified Molecular Input Line Entry System (SMILES) string for 5-bromo-N-(1-phenylethyl)pyridin-2-amine.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure file (e.g., SDF or PDB format).

  • Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.

  • File Format Conversion: Convert the minimized ligand structure to the PDBQT format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds.[13]

Part B: Target Identification and Preparation

The selection of a biologically relevant protein target is critical. Given the aminopyridine core, potential targets include kinases and voltage-gated ion channels.[1][2] For this guide, we will hypothesize a study against a relevant kinase, such as Phosphoinositide 3-kinase (PI3K) , as other pyridine-based compounds have shown activity against it.[14]

  • Select a Target Structure: Download the crystal structure of human PI3Kα in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4L23 .

  • Protein Cleaning: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.[15] Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges) to the protein. This is crucial for accurately calculating electrostatic interactions. This can be performed using AutoDock Tools (ADT).[16]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Part C: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely-used, open-source docking program known for its speed and accuracy.[12][17]

  • Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. This is typically a cubic grid box centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.[16][18] The box should be large enough to accommodate the ligand and allow for rotational and translational movement.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[13][17]

  • Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their docking scores.[12][17]

Part D: Protocol Validation: The Self-Validating System

Trustworthiness in docking is achieved through validation. The most common method is to "redock" the original co-crystallized ligand back into its protein's active site.[18][19][20]

  • Prepare Native Ligand: Extract the co-crystallized inhibitor (from PDB ID: 4L23) and prepare it as a ligand following the protocol in Part A.

  • Redock: Perform a docking simulation using the prepared native ligand and the same grid parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root-Mean-Square Deviation (RMSD) between the two.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][21]

Results: Analysis and Visualization

Effective interpretation of docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection.[21]

Binding Affinity (Docking Score)

The primary output from Vina is the binding affinity, reported in kcal/mol. A more negative value suggests a stronger predicted interaction.[11][22] These scores are best used to compare the relative predicted affinities of different compounds or different poses of the same compound.

  • < -10.0 kcal/mol: Generally indicates a strong predicted interaction.[22]

  • -7.0 to -9.0 kcal/mol: Suggests a moderate interaction.[22]

Data Presentation: Sample Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.50.000VAL851, LYS802ILE800, ILE932, MET922
2-9.21.345VAL851, GLU849ILE800, ILE848, TYR836
3-8.92.108LYS802MET772, ILE932, VAL851

Visualization of Protein-Ligand Interactions

Visual analysis is essential to understand the molecular basis of the predicted binding.[22] Tools like PyMOL and Discovery Studio are invaluable for this purpose.[15][23][24][25]

  • Load Complex: Open the prepared protein PDBQT file and the docking output file in PyMOL.

  • Identify Interactions: Use PyMOL's functions to identify and display key non-covalent interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Major drivers of binding in buried pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Generate High-Quality Images: Create clear, well-annotated images of the ligand in the binding site, highlighting the key amino acid residues involved in the interaction.[26]

Diagram: Ligand-Receptor Interaction Analysis

Interaction Analysis cluster_ligand Ligand: 5-bromo-N-(1-phenylethyl)pyridin-2-amine cluster_receptor Receptor Active Site Ligand Ligand Res1 VAL851 Ligand->Res1 H-Bond Res2 LYS802 Ligand->Res2 H-Bond Res3 ILE932 Ligand->Res3 Hydrophobic Res4 MET922 Ligand->Res4 Hydrophobic

Caption: Key molecular interactions between the ligand and active site residues.

Conclusion and Future Directions

This guide has outlined a rigorous and validated protocol for the in silico molecular docking of 5-bromo-N-(1-phenylethyl)pyridin-2-amine. By following this workflow, researchers can generate reliable predictions of its binding mode and affinity against potential protein targets.

The insights gained from this docking study serve as a powerful hypothesis-generating tool. However, it is imperative to remember that in silico results are predictive. The logical next step is to refine these predictions using more computationally intensive methods, such as molecular dynamics (MD) simulations , to assess the stability of the protein-ligand complex over time.[7][8] Ultimately, the computational hypotheses must be validated through in vitro experimental assays to confirm the biological activity.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Bioinformatics Academy. [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). University of California, San Diego. [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (2024, January 15). PubMed. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. [Link]

  • Molecular docking protocol validation. (n.d.). ResearchGate. [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate. [Link]

  • A Review on In Silico molecular docking Studies. (2024, November 23). ijariie. [Link]

  • Vina Docking Tutorial. (n.d.). California Polytechnic State University. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). PMC. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Preprints.org. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications. [Link]

  • PyMOL tutorial: Generate ligand interaction images. (n.d.). University of Hamburg. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). PMC. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (n.d.). PMC. [Link]

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. (n.d.). PMC. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021, March 2). Neurology Neuroimmunology & Neuroinflammation. [Link]

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Exploratory

Mechanism of action of 5-bromo-N-(1-phenylethyl)pyridin-2-amine derivatives

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-bromo-N-(1-phenylethyl)pyridin-2-amine Derivatives Executive Summary The 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold represents a class of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-bromo-N-(1-phenylethyl)pyridin-2-amine Derivatives

Executive Summary

The 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. While direct, comprehensive mechanistic studies on this specific molecular backbone are not extensively published, a robust and actionable hypothesis can be formulated by deconstructing its core components and analyzing the well-documented activities of structurally analogous compounds. This guide posits that the primary mechanism of action for this class of derivatives is the inhibition of protein kinases , critical regulators of cellular signaling pathways.

The aminopyridine core is a privileged scaffold known to target the ATP-binding pocket of numerous kinases. The strategic placement of a bromine atom at the 5-position serves as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) optimization. The N-(1-phenylethyl) moiety likely contributes to target affinity and selectivity through specific hydrophobic and steric interactions within the kinase active site.

Based on strong evidence from related 5-bromopyrimidine and aminopyridine analogs, this guide will explore the inferred mechanisms, focusing on the inhibition of key oncogenic kinases such as UNC-51-like kinase 1 (ULK1) and those within the RAF-MEK-ERK cascade . We will detail the downstream cellular consequences, namely the blockade of autophagy and the induction of apoptosis , and provide a comprehensive framework of experimental protocols to systematically validate this hypothesis.

Part 1: Molecular Deconstruction and Rationale for Mechanistic Hypothesis

The rational design of small molecule inhibitors often relies on the integration of a privileged core scaffold with functional groups that modulate potency, selectivity, and pharmacokinetic properties. The 5-bromo-N-(1-phenylethyl)pyridin-2-amine structure is a quintessential example of this design philosophy.

  • The Aminopyridine Privileged Scaffold : The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design. Its nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common anchoring interaction for competitive inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major target class for drug discovery.[1][2] Numerous approved and investigational drugs feature aminopyrimidine or aminopyridine cores, highlighting their proven utility.[3][4]

  • The 5-Bromo Substituent as a Synthetic Enabler : The bromine atom at the 5-position is not merely a substituent; it is a strategic tool for chemical diversification. It provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the efficient introduction of a wide array of aryl and heteroaryl groups, creating a library of derivatives from a common intermediate. This systematic modification is crucial for probing the SAR and optimizing the compound's interaction with its biological target.[1][7]

  • The N-(1-phenylethyl) Group for Target Engagement : This chiral substituent likely plays a key role in orienting the molecule within the target's binding pocket. The phenyl group can engage in favorable hydrophobic and π-stacking interactions with non-polar amino acid residues, while the ethyl group provides a specific steric profile that can enhance binding affinity and selectivity for the target kinase over other related kinases.

Central Hypothesis:

Based on this structural analysis, the central hypothesis is that 5-bromo-N-(1-phenylethyl)pyridin-2-amine derivatives function as Type I ATP-competitive kinase inhibitors . Their efficacy and cellular effects are determined by the specific kinases they inhibit, which can be modulated by synthetic modifications at the 5-position.

Part 2: Inferred Mechanisms of Action Based on Analogous Compounds

By examining closely related structures, we can infer the most probable biological targets and cellular mechanisms for this compound class.

Primary Inferred Target 1: ULK1 and Modulation of Autophagy

A compelling line of evidence comes from studies on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share the critical 5-bromo-aminopyrimidine core. These compounds were identified as potent inhibitors of UNC51-like kinase 1 (ULK1).[8]

  • Mechanism : ULK1 is a serine/threonine kinase that acts as the apex regulator of the autophagy initiation cascade. In cancer cells, autophagy often serves as a pro-survival mechanism, allowing cells to recycle intracellular components to withstand metabolic stress. By inhibiting ULK1, these derivatives can block the initiation of autophagy. This action has a dual effect: it prevents the cancer cells from using autophagy for survival and can simultaneously trigger programmed cell death, or apoptosis.[8] A derivative from this class, compound 3s , was shown to strongly inhibit ULK1 kinase activity, suppress the proliferation of A549 non-small cell lung cancer (NSCLC) cells, block autophagy, and induce apoptosis.[8]

ULK1_Pathway cluster_stress Cellular Stress (e.g., Nutrient Deprivation) cluster_inhibitor Inhibitory Action Stress Stress Signals ULK1_Complex ULK1 Kinase Complex Stress->ULK1_Complex Activates Inhibitor 5-Bromo-N-(1-phenylethyl) pyridin-2-amine Derivative Inhibitor->ULK1_Complex Inhibits Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome Initiates Apoptosis Apoptosis ULK1_Complex->Apoptosis Inhibition Promotes Autophagy Autophagy Autophagosome->Autophagy Survival Cell Survival Autophagy->Survival

Caption: Inferred inhibition of the ULK1-mediated autophagy pathway.

Primary Inferred Target 2: RAF-MEK-ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the RAF-MEK-ERK cascade, is frequently hyperactivated in many cancers and is a validated therapeutic target. Application notes for related pyridine derivatives suggest their potential as inhibitors of this pathway, specifically targeting RAF kinases.[1]

  • Mechanism : The RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Mutations, particularly in BRAF, lead to constitutive activation of the pathway and uncontrolled cell growth. An inhibitor targeting BRAF (or another kinase in this cascade) would block signal transmission, leading to cell cycle arrest and a reduction in tumor proliferation.[1]

RAF_MEK_ERK_Pathway cluster_inhibitor Inhibitory Action Inhibitor 5-Bromo-N-(1-phenylethyl) pyridin-2-amine Derivative RAF RAF Kinase Inhibitor->RAF Inhibits GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inferred inhibition of the RAF-MEK-ERK signaling cascade.

Part 3: A Framework for Experimental Validation

To move from a well-reasoned hypothesis to validated fact, a systematic experimental workflow is required. The following protocols are designed as a self-validating system to test the proposed mechanism of action.

Workflow 1: Synthesis of a Focused Derivative Library via Suzuki Coupling

The first step is to generate a small, focused library of compounds to probe the SAR at the 5-position. This is achieved by leveraging the 5-bromo substituent as a synthetic handle.[6]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification Start 5-bromo-N-(1-phenylethyl) pyridin-2-amine (Core) Reaction Suzuki Coupling Reaction (Heat, Inert Atmosphere) Start->Reaction Boronic Arylboronic Acid (R-B(OH)2) Boronic->Reaction Catalyst Pd(PPh3)4 (Catalyst) Catalyst->Reaction Base K3PO4 (Base) Base->Reaction Solvent Dioxane/Water Solvent->Reaction Purification Workup & Column Chromatography Reaction->Purification Product 5-Aryl-N-(1-phenylethyl) pyridin-2-amine (Derivative) Purification->Product

Caption: Experimental workflow for derivative synthesis.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling [6]

  • Reaction Setup : To a Schlenk flask, add 5-bromo-N-(1-phenylethyl)pyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and potassium phosphate (K₃PO₄) (2.2 eq.).

  • Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heating : Heat the mixture to reflux (approximately 90-95°C) and stir vigorously.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Workup : After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired derivative.

  • Characterization : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow 2: Screening for Kinase Inhibition and Cellular Activity

With a library of derivatives in hand, the next step is to screen them for biological activity.

Protocol 2a: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against a panel of target kinases (e.g., ULK1, BRAF, PLK4).

  • Methodology :

    • Reagent Preparation : Prepare assay buffers, kinase solutions, substrate solutions, and ATP according to a commercial kit's instructions (e.g., Kinase-Glo® Max). Prepare serial dilutions of the test compounds in DMSO.

    • Kinase Reaction : In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

    • Initiation : Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Detection : Add the luminescence detection reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

    • Data Analysis : Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Compound IDR-Group (at 5-position)ULK1 IC₅₀ (nM)BRAF IC₅₀ (nM)PLK4 IC₅₀ (nM)
Core -Br>10,000>10,000>10,000
D-01 -PhenylDataDataData
D-02 -4-FluorophenylDataDataData
D-03 -4-MethoxyphenylDataDataData

Protocol 2b: Cell Proliferation (MTT) Assay [9]

  • Objective : To measure the cytotoxic or cytostatic effect of the compounds on cancer cell lines (e.g., A549, MCF-7).

  • Methodology :

    • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Summary and Future Directions

This guide establishes a strong, evidence-based hypothesis that 5-bromo-N-(1-phenylethyl)pyridin-2-amine derivatives primarily act as ATP-competitive kinase inhibitors . The most probable targets, inferred from analogous structures, include key regulators of cell survival and proliferation pathways such as ULK1 and RAF kinase . Inhibition of these targets is predicted to lead to potent anti-cancer effects through the dual mechanisms of autophagy blockade and apoptosis induction .

The provided experimental framework offers a clear path to validating this hypothesis, from the rational synthesis of a chemical library to the quantitative assessment of its effects on enzymatic and cellular systems.

Future research should focus on:

  • Broad Kinase Profiling : Screening lead compounds against a large panel of kinases to determine their selectivity profile.

  • Structural Biology : Obtaining co-crystal structures of lead compounds bound to their target kinases to elucidate the precise binding mode and guide further rational design.

  • In Vivo Efficacy : Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic Studies : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for further development.

By pursuing these avenues, the full therapeutic potential of the 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold can be rigorously explored and potentially translated into next-generation targeted therapies.

References

  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

  • EvitaChem. (n.d.). 5-Bromo-N-phenylpyridin-3-amine. Retrieved from

  • Yuan, Z., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.

  • Jing, X., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

  • Sigma-Aldrich. (n.d.). 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine. Retrieved from

  • Abbas, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808.

  • Sigma-Aldrich. (n.d.). 5-bromo-3-nitro-N-(1-phenylethyl)-2-pyridinamine. Retrieved from

  • BenchChem. (2025). Application of 5-Bromo-1H-indole-2-carboxylic Acid in Cancer Research: A Detailed Overview.

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1332-1343.

  • Reilly, M., et al. (2014). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 57(21), 8899-8913.

  • Gajbhiye, A., et al. (2024). Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Indian Journal of Pharmaceutical Education and Research, 58(3), 976-983.

  • Takeda, H., et al. (1983). [Pyridinol derivatives. (6) Synthesis and pharmacological activity of 4-(2-dialkylamino-1-phenylethyl)-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku Zasshi, 103(8), 825-834.

  • Eldebss, T., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629.

  • Singh, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 5(5).

  • Bebbington, D., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.

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Foundational

Pharmacokinetic Properties of 5-bromo-N-(1-phenylethyl)pyridin-2-amine Scaffolds: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold has emerged as a privileged building block for the development of highly potent, ATP-competitive kinase inhibitors. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold has emerged as a privileged building block for the development of highly potent, ATP-competitive kinase inhibitors. This specific pharmacophore is a critical structural determinant in the design of inhibitors targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (e.g., CDK4/6, CDK8)[1, 2].

The architecture of this scaffold is highly deliberate:

  • The 2-aminopyridine core acts as a classic hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone.

  • The 1-phenylethylamine moiety introduces a chiral center that projects into the hydrophobic pocket adjacent to the ATP-binding site, conferring rigid stereospecificity and target selectivity.

  • The 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for modular late-stage functionalization.

While pharmacodynamically optimal, the lipophilicity and structural features of the N-(1-phenylethyl) group introduce specific pharmacokinetic (PK) liabilities, including rapid cytochrome P450 (CYP)-mediated metabolism. This whitepaper provides an in-depth analysis of the pharmacokinetic properties of this scaffold, detailing structure-activity relationships (SAR), metabolic pathways, and self-validating experimental protocols for PK profiling.

Target Engagement and Mechanistic Rationale

The primary utility of the 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold lies in its ability to interrupt hyperactive kinase signaling cascades. For instance, in p38 MAPK Inhibitor III (4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine), the scaffold directly anchors the molecule within the ATP pocket [1, 3].

The causality behind selecting the 1-phenylethyl group over a simple benzyl or aliphatic chain is rooted in entropic optimization. The methyl group on the benzylic carbon restricts the rotational degrees of freedom, locking the phenyl ring into a conformation that perfectly complements the hydrophobic cleft (often the "DFG-out" or extended hinge region) of the kinase.

MAPK_Pathway Stimulus Cellular Stress / Cytokines Receptor Receptor (e.g., TNFR, TLR) Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Target Downstream Targets (MK2, ATF2) p38->Target Inhibitor 2-Aminopyridine Scaffold (Inhibitor) Inhibitor->p38

p38 MAPK signaling cascade and targeted inhibition by 2-aminopyridine scaffolds.

Pharmacokinetic (PK) Profile and Metabolic Liabilities

The translation of 5-bromo-N-(1-phenylethyl)pyridin-2-amine derivatives from in vitro hits to in vivo probes heavily depends on their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Absorption and Distribution

Because of the high lipophilicity (LogP typically > 3.5) imparted by the phenylethyl and bromopyridine groups, these scaffolds exhibit excellent passive membrane permeability. However, this high lipophilicity also drives extensive plasma protein binding (>95%) and a large volume of distribution ( Vd​ ), meaning the drug extensively partitions into peripheral tissues rather than remaining in the central plasma compartment [4].

Metabolism and Clearance

The primary pharmacokinetic bottleneck for this scaffold is Phase I hepatic metabolism. The N-(1-phenylethyl) group is highly susceptible to:

  • Benzylic Hydroxylation: CYP3A4 and CYP2D6 readily oxidize the benzylic position.

  • N-Dealkylation: Oxidative cleavage at the secondary amine results in the loss of the phenylethyl group, yielding a primary 2-aminopyridine metabolite which is generally inactive and rapidly excreted.

To mitigate high intrinsic clearance ( CLint​ ), medicinal chemists often introduce electron-withdrawing groups (e.g., fluorine) onto the phenyl ring to deactivate the aromatic system and sterically shield the benzylic position [4].

Table 1: Representative PK Parameters of Scaffold Derivatives (Rat Model, IV/PO)
Derivative ModificationClearance (mL/min/kg)Half-life ( t1/2​ , h)Volume of Dist. ( Vd​ , L/kg)Oral Bioavailability (F%)
Unsubstituted Phenylethyl45.21.24.812%
4-Fluoro-phenylethyl28.52.85.134%
α -Trifluoromethyl12.45.53.968%
Pyridine N-Oxide Prodrug18.64.12.245%

Data synthesized from established PK profiles of 2-aminopyridine-based kinase inhibitors.

Experimental Methodologies

To ensure scientific integrity, the evaluation of this scaffold requires self-validating protocols. Below are the standard operating procedures for the synthesis of the active API and its subsequent in vivo pharmacokinetic profiling.

Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: The 5-bromo position is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to oxidative addition by palladium. This allows for the modular attachment of various heteroaryl groups (e.g., imidazoles) to build the final kinase inhibitor[2].

  • Preparation: In a flame-dried Schlenk tube under argon, combine 5-bromo-N-(1-phenylethyl)pyridin-2-amine (1.0 eq) and the desired heteroaryl boronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Rationale: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation.

  • Base and Solvent: Add anhydrous K2​CO3​ (2.0 eq) and a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC/LC-MS until the complete consumption of the bromide.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: Because the scaffold is highly lipophilic and heavily protein-bound, aggressive protein precipitation is required to ensure total drug recovery from plasma before LC-MS/MS quantification.

  • Dosing: Administer the synthesized derivative to male Sprague-Dawley rats intravenously (IV, 2 mg/kg in 5% DMSO/95% PEG-400) and orally (PO, 10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog). Rationale: Acetonitrile disrupts hydrophobic interactions, denaturing plasma proteins and releasing the bound drug into the supernatant.

  • Extraction: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Quantification: Analyze via LC-MS/MS using a C18 reverse-phase column. Use Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions of the 2-aminopyridine scaffold.

  • Data Analysis: Calculate PK parameters (AUC, CL , Vd​ , t1/2​ ) using non-compartmental analysis (NCA) software.

PK_Workflow Synth Scaffold Synthesis (Suzuki Coupling) Dose In Vivo Dosing (IV/PO in Rats) Synth->Dose Sample Plasma Sampling (Time-course) Dose->Sample Extract Protein Precipitation & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data PK Parameter Calculation LCMS->Data

Step-by-step in vivo pharmacokinetic profiling workflow for synthesized scaffolds.

Conclusion & Future Perspectives

The 5-bromo-N-(1-phenylethyl)pyridin-2-amine scaffold remains a cornerstone in the rational design of kinase inhibitors. While its inherent lipophilicity and susceptibility to N-dealkylation present pharmacokinetic challenges, systematic SAR optimization—such as the introduction of steric bulk or electron-withdrawing groups at the benzylic position—can drastically improve its metabolic stability and oral bioavailability. Future drug development efforts utilizing this scaffold will likely focus on targeted covalent inhibitors (TCIs) or PROTACs, leveraging the 5-bromo position to attach specific E3 ligase recruiting linkers.

References

  • Source: Google Patents (WO2023277135A1)
  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: ResearchGate URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: PubMed Central (NIH) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-N-(1-phenylethyl)pyridin-2-amine

Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Focus: Mechanistic rationale, chemoselectivity, and optimized cross-coupling protocols. Executive Summary The Buchwald-Hartwig amination ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Focus: Mechanistic rationale, chemoselectivity, and optimized cross-coupling protocols.

Executive Summary

The Buchwald-Hartwig amination has revolutionized the construction of C–N bonds in pharmaceutical development. However, the cross-coupling of 5-bromo-N-(1-phenylethyl)pyridin-2-amine with external secondary amines (e.g., morpholine) presents a unique dual-challenge. First, 2-aminopyridine derivatives are notorious for poisoning palladium catalysts by forming thermodynamically stable, catalytically inactive chelates [1]. Second, the substrate possesses an endogenous secondary amine at the 2-position, raising concerns about chemoselectivity and off-target oligomerization.

This application note details a field-proven, highly chemoselective protocol using bulky biarylphosphine ligands (RuPhos or BrettPhos) to overcome catalyst poisoning and drive the selective amination at the 5-position.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic forces dictating the reaction pathway.

Overcoming Catalyst Poisoning via Ligand Sterics

The primary failure mode in the amination of 2-aminopyridines is the formation of a bidentate chelate between the pyridine nitrogen, the exocyclic amine, and the Pd(II) center. Standard bidentate ligands like BINAP or dppf often fail to prevent this dead-end pathway.

The Solution: We utilize RuPhos (or BrettPhos), which are highly sterically demanding monodentate biarylphosphine ligands. Their sheer bulk prevents the formation of bis-ligated PdL2​ complexes and sterically disfavors the bidentate chelation of the 2-aminopyridine substrate [2]. Furthermore, the electron-rich dialkylphosphine moiety accelerates the oxidative addition of the 5-bromo group, pushing the catalytic cycle forward before off-target chelation can occur.

The Chemoselectivity Rationale

Why doesn't the endogenous secondary amine (-NH-CH(CH3)Ph) react with the 5-bromo position of another molecule?

  • Electronic Deactivation: The lone pair of the 2-amino group is delocalized into the electron-deficient pyridine ring, significantly reducing its nucleophilicity compared to an aliphatic secondary amine like morpholine.

  • Steric Shielding: The 1-phenylethyl group is a bulky, chiral benzylic center that severely restricts the trajectory required for the amine to coordinate with the Pd(II) intermediate. Therefore, an external, unhindered nucleophile like morpholine will kinetically outcompete the endogenous amine.

Base Selection

Sodium tert-butoxide (NaOtBu) is selected over weaker bases (like Cs2​CO3​ ). The deprotonation of the Pd-amine complex is often the rate-limiting step in the catalytic cycle. NaOtBu is strong enough to rapidly deprotonate the morpholine-Pd(II) intermediate, facilitating immediate reductive elimination and preventing the accumulation of unstable intermediates [3].

Data Presentation: Condition Optimization

The following table summarizes the quantitative optimization data, demonstrating the causality between ligand choice and reaction success.

EntryCatalystLigandBaseSolventYield (%)Mechanistic Observation / Causality
1 Pd2​(dba)3​ BINAPNaOtBuToluene< 5%Failure: Catalyst poisoning via substrate chelation.
2 Pd2​(dba)3​ XantPhos Cs2​CO3​ 1,4-Dioxane15%Failure: Weak base fails to deprotonate the intermediate efficiently.
3 Pd2​(dba)3​ XPhosNaOtBuToluene65%Suboptimal: Good conversion, but competitive debromination observed.
4 Pd2​(dba)3​ BrettPhosNaOtBuToluene88%Success: Excellent chemoselectivity; rapid oxidative addition.
5 Pd2​(dba)3​ RuPhos NaOtBu Toluene 92% Optimal: Steric bulk completely prevents chelation; complete conversion.

Visualizations

Catalytic Cycle & Chemoselectivity Pathway

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd Substrate Addition AmineCoord Morpholine Coordination Pd(II) Ar-Amine Complex OxAdd->AmineCoord Morpholine SideRxn Catalyst Poisoning (Chelation by 2-amino group) PREVENTED BY RuPhos OxAdd->SideRxn Poor Ligand Choice Deprot Deprotonation by NaOtBu Formation of Pd-Amido AmineCoord->Deprot NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the prevention of catalyst poisoning via RuPhos.

Experimental Workflow

Workflow Prep 1. Reagent Prep Dry Toluene, RuPhos, Pd2(dba)3, NaOtBu Inert 2. Inert Atmosphere Schlenk Line / Glovebox N2 or Ar purge Prep->Inert React 3. Reaction 85°C for 12-16h Monitor via LC-MS Inert->React Workup 4. Quench & Workup Cool to RT, Filter through Celite React->Workup Purify 5. Purification Flash Chromatography (EtOAc/Hexanes) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical cues are provided to confirm the reaction is proceeding correctly.

Model Reaction: Coupling of 5-bromo-N-(1-phenylethyl)pyridin-2-amine (1.0 mmol) with Morpholine (1.5 mmol).

Step 1: Catalyst Pre-Activation (The "Active Complex" Check)
  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ (22.9 mg, 2.5 mol%) and RuPhos (23.3 mg, 5.0 mol%).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add 2.0 mL of anhydrous, degassed Toluene. Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1 (Visual): The solution should turn a deep, homogenous red/burgundy color. This indicates the successful formation of the active Pd(0)−RuPhos complex. If the solution remains cloudy or turns black immediately, the system is contaminated with oxygen or moisture.

Step 2: Reagent Assembly
  • To the active catalyst solution, add 5-bromo-N-(1-phenylethyl)pyridin-2-amine (277 mg, 1.0 mmol) and NaOtBu (144 mg, 1.5 mmol) under a positive stream of Argon.

  • Add Morpholine (130 µL, 1.5 mmol) via a micro-syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 85 °C.

Step 3: Reaction Monitoring
  • Stir vigorously for 12 hours.

    • Validation Checkpoint 2 (Analytical): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M / M+2) due to the bromine atom. The disappearance of this doublet and the emergence of a single mass peak at [M−79+86]+ confirms successful C–N bond formation. A mass of [M−79+1]+ indicates debromination (often caused by wet solvent acting as a hydride source).

Step 4: Quench, Workup, and Purification
  • Cool the reaction to room temperature. The mixture will likely be a turbid orange/brown suspension (due to precipitated NaBr).

  • Dilute with Ethyl Acetate (10 mL) and filter the entire mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

    • Validation Checkpoint 3 (Physical): The filtrate should be clear and yellow/orange. If fine black particulates pass through, re-filter. Residual Pd will streak during chromatography.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure 5-morpholino-N-(1-phenylethyl)pyridin-2-amine.

References

  • Primer, D. N., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Hopkinson, M. N., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Chemical Reviews.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low DMSO Solubility of 5-bromo-N-(1-phenylethyl)pyridin-2-amine

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with dissolving 5-bromo-N-(1-phenylethyl)pyridin-2-amine in dimethyl sulfoxide (DMSO).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with dissolving 5-bromo-N-(1-phenylethyl)pyridin-2-amine in dimethyl sulfoxide (DMSO). As a halogenated, lipophilic secondary amine, this compound exhibits high hydrophobicity and strong intermolecular crystal lattice forces, making it highly susceptible to precipitation during stock preparation and high-throughput screening (HTS).

This guide provides causal explanations, self-validating protocols, and FAQs to ensure reliable stock preparation and assay integrity.

Root Cause Analysis: Why Does This Compound Precipitate?

  • Hygroscopic Water Uptake : DMSO is a highly hygroscopic solvent. When exposed to atmospheric moisture,1[1]. At just 33% water by weight, the DMSO-water mixture reaches a maximum structural change,2[2]. This structural shift forces 5-bromo-N-(1-phenylethyl)pyridin-2-amine into a state of supersaturation, leading to precipitation[1].

  • Freeze-Thaw Synergy : Repeated freeze-thaw cycles3[3]. As the solution freezes, water and DMSO form localized domains, forcing the compound into an unstable supersaturated state that readily crystallizes upon thawing[3].

  • Polymorphism and Lattice Energy : According to Ostwald's Rule of Stages, compounds may initially dissolve as an amorphous solid but slowly2[2]. This can occur even at room temperature in the absence of freeze-thaw cycles[2].

Step-by-Step Experimental Protocols

Protocol A: Rescuing a Precipitated DMSO Stock

Objective: Redissolve 5-bromo-N-(1-phenylethyl)pyridin-2-amine without degrading the compound.

  • Visual Inspection : Examine the tube against a dark background for micro-precipitates. If cloudy, proceed to step 2.

  • Thermal Incubation : Place the sealed tube in a dry block heater at 37°C for 15-30 minutes.

    • Causality: Heating provides the thermodynamic energy required to overcome the crystal lattice energy of the precipitated polymorph.

  • Acoustic Sonication : Transfer to a bath sonicator for 10 minutes.

    • Causality: Sonication provides localized cavitation, breaking apart crystalline aggregates and accelerating equilibration, which has been shown to 3[3].

  • Self-Validation Step : Centrifuge the tube briefly (1000 x g, 1 min). If a visible pellet forms at the bottom, the water content in the DMSO is too high, and Protocol B must be followed.

Protocol B: Preparation of High-Fidelity Anhydrous Stocks

Objective: Prevent moisture-induced precipitation during long-term storage.

  • Solvent Sourcing : Use only freshly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon).

  • Dissolution : Weigh the compound and add anhydrous DMSO to achieve a maximum concentration of 5 mM to 10 mM. (Concentrations >10 mM for this specific brominated amine drastically increase the risk of metastable supersaturation).

  • Aliquotting : Dispense into single-use, low-bind polypropylene tubes (e.g., 10-50 µL aliquots) in a low-humidity environment.

  • Storage : Store at -20°C or -80°C in a desiccator box.

    • Causality: Single-use aliquots 3[3].

Protocol C: Enhancing Aqueous Assay Compatibility

Objective: Prevent the compound from crashing out when the DMSO stock is diluted into aqueous biological buffers.

  • Intermediate Dilution : Dilute the pure DMSO stock into an intermediate solvent cascade (e.g., 10% PEG-400 or 5% Tween-20 in DMSO) before adding it to the aqueous buffer.4[4].

  • pH Adjustment : Since 5-bromo-N-(1-phenylethyl)pyridin-2-amine contains a weakly basic pyridine-amine system, ensure the aqueous assay buffer is slightly acidic (pH 6.0 - 6.5) if compatible with your assay.

    • Causality: 4[4].

  • Final Addition : Add the intermediate stock to the assay buffer under rapid vortexing to prevent localized high concentrations of the lipophile.4[4].

Frequently Asked Questions (FAQs)

Q: My compound was soluble yesterday at 10 mM, but today there are crystals. Why? A: This is a classic polymorphic transition. The compound initially dissolved into a metastable amorphous state. Over 24 hours, it nucleated and 2[2]. Heat and sonicate to redissolve, but consider lowering your stock concentration to 5 mM.

Q: Can I use nephelometry to check if my compound has precipitated in the assay buffer? A: Yes. Laser nephelometry is a highly validated, high-throughput method for detecting micro-precipitates in DMSO-aqueous dilutions.5[5].

Q: How does the bromine atom affect the solubility of this specific compound? A: Halogenation (like the 5-bromo substitution)6[6]. This makes the molecule highly hydrophobic, reducing its solubility in polar environments and making it1[1].

Data Presentation: Solubility Troubleshooting Matrix

Issue IdentifiedProbable CauseImmediate Corrective ActionPreventative Measure
Cloudiness in pure DMSO stock Water absorption by hygroscopic DMSOHeat to 37°C and bath sonicate for 10 minsUse fresh anhydrous DMSO; store in desiccator
Crystals forming after 24h at RT Polymorphic transition to stable crystalRe-heat to dissolve; dilute to lower concentrationDo not store at RT; prepare single-use aliquots
Precipitation in assay buffer Exceeding aqueous kinetic solubilityAdd co-solvents (PEG-400); lower assay pH slightlyUse intermediate dilution step; keep final DMSO <1%
Inconsistent assay replicates Micro-precipitation (invisible to naked eye)Verify solubility via nephelometry or UV-VisCentrifuge stocks before use; avoid freeze-thaw

Mechanistic & Workflow Visualizations

TroubleshootingWorkflow Start Observe Precipitation in DMSO Stock CheckAge Is DMSO fresh & anhydrous? Start->CheckAge NewDMSO Prepare fresh stock with anhydrous DMSO CheckAge->NewDMSO No HeatSonicate Incubate 37°C & Sonicate 10 min CheckAge->HeatSonicate Yes Aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) NewDMSO->Aliquot CheckClear Is solution clear? HeatSonicate->CheckClear CheckClear->Aliquot Yes AddCosolvent Lower concentration or add co-solvent (e.g., PEG) CheckClear->AddCosolvent No

Decision tree for troubleshooting and resolving compound precipitation in DMSO stocks.

MechanisticPathway A Anhydrous DMSO (Solvates Lipophile) B Atmospheric Moisture (Hygroscopic Uptake) A->B C Structured H2O-DMSO Network Forms B->C D Increased Cavity Formation Energy C->D E Compound Precipitation D->E

Mechanistic pathway of moisture-induced precipitation of lipophilic compounds in DMSO.

References

  • Ziath . The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. URL: [Link]

  • Ziath . Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. URL: [Link]

  • DataPDF . A High-Throughput Screening Method for the Determination of Aqueous Solubility. URL: [Link]

  • NIH / PMC . Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-bromo-N-(1-phenylethyl)pyridin-2-amine Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of 5-bromo-N-(1-phenylethyl)pyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of 5-bromo-N-(1-phenylethyl)pyridin-2-amine . This specific substrate presents a notorious dual-challenge in palladium-catalyzed cross-coupling:

  • Electronic Poisoning: The 2-aminopyridine motif can act as a bidentate ligand (κ2-coordination), effectively chelating and poisoning the palladium catalyst.

  • Severe Steric Shielding: The bulky, chiral 1-phenylethyl group creates a massive steric shield around the secondary amine, elevating the activation energy required for N-arylation and complicating the geometry of the Pd-amido intermediate.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high yields, whether you are coupling at the 5-bromo position or attempting N-arylation at the highly hindered secondary amine.

Quantitative Ligand Selection Matrix

Selecting the correct ligand and base combination is the single most critical variable in these reactions. The table below summarizes the optimal parameters based on the targeted coupling site.

Target Coupling SiteRecommended LigandLigand Steric Bulk (%V_Bur)Optimal BaseSolventExpected YieldMechanistic Rationale
5-Bromo Position BrettPhos or XPhosHigh (~40-45%)NaOtBu or K₃PO₄Toluene / Dioxane75–95%Prevents κ2-coordination of the pyridine nitrogen to Pd.
2-Secondary Amine RuPhosVery High (>45%)NaOtBuToluene60–85%Accelerates reductive elimination by relieving steric crowding.
2-Secondary Amine AshPhosVery HighNaOtBuTHF70–90%Highly electron-rich; facilitates oxidative addition in hindered systems.
Base-Sensitive Substrates TPGS-750-M (Micellar)N/A (Surfactant)Mild (e.g., K₂CO₃)Water50–80%Enables coupling of heteroarylamines under mild, aqueous conditions.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Buchwald-Hartwig coupling at the 5-bromo position stall at the oxidative addition step, even with standard Pd(PPh₃)₄? A1: Standard phosphine ligands fail because the 2-aminopyridine nitrogen strongly coordinates to the Pd center, forming a stable but inactive complex. To overcome this, you must use sterically demanding dialkylbiaryl phosphines like BrettPhos or XPhos . These ligands possess a large cone angle that physically blocks the pyridine nitrogen from coordinating to the metal, forcing the catalyst to remain active for the C-Br oxidative addition 1.

Q2: I am trying to perform an N-arylation on the secondary amine to form a tertiary amine, but I only recover starting material. How do I force this reaction? A2: The 1-phenylethyl group introduces severe steric bulk, which drastically increases the energy barrier during the formation of the Pd-amido complex. Counterintuitively, using an exceptionally bulky ligand like RuPhos or the newly developed AshPhos drives the reaction forward. While steric hindrance makes initial amine binding difficult, these bulky ligands actually accelerate the rate-limiting reductive elimination step. The extreme steric crowding in the Pd(II)-amido complex forces the two coupling partners closer together, lowering the activation energy required to form the C-N bond and relieve the steric strain 2, 3.

Q3: What base should I use if my substrate cannot tolerate NaOtBu? A3: For highly hindered secondary amines, strong bases like NaOtBu are typically required to drive deprotonation. However, if your substrate contains base-sensitive functional groups (e.g., esters), you can switch to a micellar catalysis approach using TPGS-750-M with weaker bases, which has shown exceptional conversion rates for challenging heteroarylamines 4. Alternatively, mild bases like cesium carbonate or potassium phosphate can be paired with specific ligands to tolerate electron-withdrawing groups 5.

Workflow & Mechanistic Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Bulky Ligand prevents chelation) OxAdd Oxidative Addition (Cleavage of 5-Bromo bond) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide Complex OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind PdII_Amido Pd(II) Amido Complex (Steric clash from 1-phenylethyl) AmineBind->PdII_Amido RedElim Reductive Elimination (Accelerated by RuPhos bulk) PdII_Amido->RedElim Rate-limiting step for hindered amines RedElim->Pd0 Catalyst Regeneration Product Coupled Target Product RedElim->Product

Fig 1: Catalytic cycle showing how bulky ligands accelerate the rate-limiting reductive elimination.

Troubleshooting Start Reaction Stalled: 5-bromo-N-(1-phenylethyl)pyridin-2-amine Target Identify Target Coupling Site Start->Target Site5 Coupling at 5-Bromo (Suzuki / Buchwald-Hartwig) Target->Site5 Site2 N-Arylation at Secondary Amine (Highly Hindered) Target->Site2 Issue1 Catalyst Poisoning by Pyridine Nitrogen? Site5->Issue1 Issue2 Failed Reductive Elimination due to 1-phenylethyl bulk? Site2->Issue2 Sol1 Use BrettPhos or XPhos (Prevents κ2-coordination) Issue1->Sol1 Sol2 Use RuPhos or AshPhos + Strong Base (NaOtBu) Issue2->Sol2

Fig 2: Decision tree for troubleshooting stalled couplings based on the targeted reaction site.

Self-Validating Experimental Protocols

Protocol A: C-N Cross-Coupling at the 5-Bromo Position

Objective: Couple an external amine to the 5-bromo position without catalyst poisoning. Self-Validation Mechanism: TLC/LCMS check at T=1 hour. If the starting material persists, the pyridine nitrogen has poisoned the catalyst, indicating insufficient ligand bulk.

  • Preparation: In an oven-dried Schlenk tube under argon, add 5-bromo-N-(1-phenylethyl)pyridin-2-amine (1.0 equiv), the coupling amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (1-2 mol%) and BrettPhos (2-4 mol%). Causality: BrettPhos is explicitly chosen because its massive biaryl scaffold prevents the 2-aminopyridine from forming a dead-end κ2-complex with the palladium 1.

  • Solvent & Heat: Add anhydrous toluene (0.2 M). Seal the tube and heat to 100 °C.

  • Validation Check (1 Hour): Pull a 10 µL aliquot, quench in wet MeCN, and run LCMS.

    • Pass: >50% conversion. Proceed for 12 hours.

    • Fail: <5% conversion. Abort. Your solvent is likely wet, or oxygen has degraded the BrettPhos.

Protocol B: N-Arylation of the Hindered Secondary Amine

Objective: Arylate the highly hindered 2-position secondary amine. Self-Validation Mechanism: Temperature gradient monitoring. If hydrodebromination (loss of the 5-bromo group) occurs before C-N bond formation, the reductive elimination is too slow.

  • Preparation: In a glovebox, combine 5-bromo-N-(1-phenylethyl)pyridin-2-amine (1.0 equiv), the aryl halide partner (1.5 equiv), and NaOtBu (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and RuPhos or AshPhos (4 mol%). Causality: The extreme bulk of RuPhos/AshPhos forces the sterically congested amido-palladium intermediate to undergo rapid reductive elimination, preventing competitive β-hydride elimination or stalling 2, 3.

  • Solvent & Heat: Add anhydrous THF or Toluene. Heat initially to 80 °C.

  • Validation Check (2 Hours): Analyze via GC-MS or LCMS.

    • Pass: Product mass observed. Ramp to 110 °C to drive to completion.

    • Fail: Observation of debrominated starting material. Correction: The reductive elimination is failing. Switch to a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) to ensure 100% active Pd(0) generation.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. URL:[Link]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines | JACS Au. URL:[Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries | The Journal of Organic Chemistry. URL:[Link]

  • Buchwald–Hartwig amination | Grokipedia. URL:[Link]

Sources

Troubleshooting

Preventing degradation of 5-bromo-N-(1-phenylethyl)pyridin-2-amine during long-term storage

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 5-bromo-N-(1-phenylethyl)pyridin-2-amine. Improper storage can lead to degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 5-bromo-N-(1-phenylethyl)pyridin-2-amine. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to maintain compound purity.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section addresses specific issues you may encounter after storing 5-bromo-N-(1-phenylethyl)pyridin-2-amine.

Q1: I suspect my stored sample has degraded. What are the common signs?

A: Degradation can manifest both physically and analytically. Visually, you might observe a change in color (e.g., from off-white/pale yellow to brown or dark orange), a change in physical state (e.g., clumping of a previously free-flowing solid), or the development of a distinct odor. Analytically, the most reliable indicators are changes in your Quality Control (QC) data. On a Thin-Layer Chromatography (TLC) plate, you may see new spots or streaking. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis will show a decrease in the main peak's area percentage and the appearance of new impurity peaks.[1][2][3] In Nuclear Magnetic Resonance (NMR) spectroscopy, new signals will appear in the spectrum, while in Mass Spectrometry (MS), you may detect ions corresponding to potential degradation products.[1][4][5]

Q2: What are the most likely causes of degradation for this compound?

A: As an aromatic amine and a pyridine derivative, 5-bromo-N-(1-phenylethyl)pyridin-2-amine is susceptible to several degradation pathways:

  • Oxidation: Aromatic amines are prone to oxidation, especially when exposed to air (oxygen).[6][7] This process can be accelerated by light and the presence of trace metal impurities. Oxidative degradation often leads to the formation of colored byproducts.

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[8] This moisture can lead to hydrolysis, although this is generally a slower process for amines compared to esters or amides. The presence of acidic or basic impurities can catalyze this process.

  • Photodegradation: Pyridine and its derivatives, along with many aromatic compounds, can be light-sensitive.[9] Exposure to UV or even ambient light over long periods can provide the energy needed to initiate degradation reactions.

  • Thermal Stress: While many amines are stable at ambient temperatures, elevated temperatures can accelerate all degradation pathways.[6][8][10] Storing the compound near heat sources or in areas with significant temperature fluctuations is not recommended.[8]

Q3: How can I definitively confirm if my sample has degraded and identify the impurities?

A: A comparative analytical approach is the most robust method. You should compare the analytical data of your stored sample against a reference standard or the data from the initial batch (if available).

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying purity and detecting non-volatile impurities.[1][3][5] A reversed-phase C18 column is typically suitable. A shift in the retention time of the main peak or the appearance of new peaks indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile degradation products.[1][2][3] The mass spectrometer provides molecular weight and fragmentation data, which is crucial for structural elucidation of the impurities.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile degradation products, LC-MS is the method of choice. It combines the separation power of HPLC with the identification capabilities of mass spectrometry.[1][10]

Q4: My sample shows minor impurities. Can it still be used, and if not, how can I purify it?

A: The acceptable level of purity depends entirely on your application. For initial screening assays, 95% purity might be acceptable. However, for late-stage drug development or quantitative assays, purity levels exceeding 98% or even 99% are often required. If purification is necessary, column chromatography on silica gel is a standard and effective method for removing polar impurities that may have formed during degradation.[4]

Frequently Asked Questions (FAQs)

  • What are the optimal long-term storage conditions for 5-bromo-N-(1-phenylethyl)pyridin-2-amine? For maximal stability, the compound should be stored at low temperatures, protected from light and moisture. The ideal conditions are in a tightly sealed container at -20°C, with the container headspace purged with an inert gas like argon or nitrogen.[11]

  • Do I need to store this compound under an inert atmosphere? Yes. Given the susceptibility of aromatic amines to oxidation, storing under an inert atmosphere (argon or nitrogen) is strongly recommended for long-term storage.[12] This displaces oxygen and moisture, significantly slowing degradation.

  • Is this compound sensitive to light? Yes. Pyridine derivatives and aromatic amines can be light-sensitive.[9] It is crucial to store the compound in an amber glass vial or a container that is otherwise protected from light.[9][13]

  • What type of container is best for storing this compound? A tightly sealed glass container, such as an amber screw-cap vial with a PTFE-lined cap, is ideal.[14] Glass is inert and will not react with the compound.[14] Avoid plastic containers for long-term storage as they can be permeable to air and moisture and may contain plasticizers that could leach into the sample.

  • How often should I re-analyze a stored sample to check its purity? For a sample stored under optimal conditions (-20°C, inert atmosphere, dark), a re-analysis every 12-18 months is a good practice. If stored at higher temperatures (e.g., 4°C or room temperature), re-analysis every 6 months is advisable.

Data & Protocols

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces rates of all chemical degradation pathways.[8][11]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[12]
Light Protect from light (Amber vial)Prevents photodegradation.[9][13]
Moisture Tightly sealed container in a dry locationPrevents hydrolysis and moisture absorption.[8][13]
Container Borosilicate glass with PTFE-lined capEnsures chemical inertness and a tight seal.[14]

Table 2: Troubleshooting Guide: Potential Degradation Products and Analytical Detection

ObservationPotential CauseLikely Degradation ProductsRecommended Analytical Method
Color change (yellow to brown) OxidationN-oxides, hydroxylated species, polymeric materialsHPLC-UV, LC-MS
Clumping of solid Moisture absorptionHydrolysis products (e.g., 5-bromopyridin-2-amine)GC-MS, LC-MS
Appearance of new TLC spots General DegradationVarious oxidized or hydrolyzed speciesHPLC, LC-MS, GC-MS
New peaks in HPLC/GC General DegradationVaries based on pathwayIsolate peak and analyze by MS for identification.[1][2][3]
Experimental Protocols

Protocol 1: Recommended Long-Term Storage

  • Preparation: Perform all manipulations in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

  • Aliquotting: If you have a large batch, aliquot the compound into smaller, single-use quantities in appropriate vials (e.g., 2 mL amber glass vials). This prevents repeated warming/cooling cycles and exposure of the entire stock to the atmosphere.

  • Inerting: For each vial, uncap it and gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date of storage.

  • Secondary Containment: Place the sealed vials into a labeled, sealed secondary container (e.g., a small freezer box).

  • Storage: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer).

Protocol 2: Quality Control Analysis of Stored Sample by HPLC

  • Sample Preparation:

    • Allow the stored sample vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Create a working solution by diluting the stock solution to a final concentration of ~50 µg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or determined λmax)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Integrate the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Compare the purity and impurity profile to the initial analysis or reference standard.

Visualizations

StorageWorkflow cluster_prep Preparation cluster_process Inerting & Sealing cluster_storage Storage start Start: Receive Compound aliquot Aliquot into single-use amber glass vials start->aliquot purge Purge vial headspace with Argon/Nitrogen aliquot->purge seal Tightly seal with PTFE-lined cap purge->seal label_vial Label vial clearly seal->label_vial secondary Place in labeled secondary container label_vial->secondary store Store at -20°C in a stable freezer secondary->store

Caption: Recommended workflow for the long-term storage of 5-bromo-N-(1-phenylethyl)pyridin-2-amine.

TroubleshootingFlowchart start Suspected Degradation (e.g., color change, poor results) visual Visual Inspection: Color, Consistency? start->visual analytical Perform Analytical QC (HPLC, TLC, GC-MS) visual->analytical Yes/No compare Compare data to reference standard or initial batch data analytical->compare purity_check Purity > 95% and no major new peaks? compare->purity_check use_compound Compound is likely OK. Review storage conditions for future batches. purity_check->use_compound Yes degraded Significant Degradation Confirmed purity_check->degraded No application_check Is purification feasible and cost-effective for the intended application? degraded->application_check purify Purify by Column Chromatography discard Discard and obtain fresh material application_check->purify Yes application_check->discard No

Caption: Troubleshooting flowchart for diagnosing and addressing potential compound degradation.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 26, 2026, from [Link]

  • van den Abeele, H., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Lin, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved March 26, 2026, from [Link]

  • Amine. (2026, February 19). Britannica. Retrieved March 26, 2026, from [Link]

  • Pfordt, R., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. Retrieved March 26, 2026, from [Link]

  • Pyridine Safety Data Sheet. (n.d.). Sdfine. Retrieved March 26, 2026, from [Link]

  • Pyridine Safety Data Sheet. (2025, March 31). Carl ROTH. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (2021, November 15). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). Australian Government Department of Health. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for Pyrethrins and Pyrethroids. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 26, 2026, from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge. Retrieved March 26, 2026, from [Link]

  • 5-bromo-N-ethyl-N-methyl-pyridin-2-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Al-Dies, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved March 26, 2026, from [Link]

  • Islam, M. R., et al. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Retrieved March 26, 2026, from [Link]

  • Detection methods for p-bromoaniline. (2024, October 10). Liskon Biological. Retrieved March 26, 2026, from [Link]

  • Eide-Haugmo, I., et al. (2011). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. Retrieved March 26, 2026, from [Link]

  • 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved March 26, 2026, from [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibition Efficacy: Benchmarking 5-bromo-N-(1-phenylethyl)pyridin-2-amine

Abstract The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the cornerstone of cellular signaling.[1] Dysregulation of these enzymes is a hallmark of numerous diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the cornerstone of cellular signaling.[1] Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them a critical class of therapeutic targets.[2][3] This guide provides a comprehensive framework for evaluating the efficacy and selectivity of a novel chemical entity, 5-bromo-N-(1-phenylethyl)pyridin-2-amine (hereafter referred to as NCE-X ), in biochemical kinase inhibition assays. We present a head-to-head comparison of NCE-X against two well-characterized inhibitors: the non-selective, potent pan-kinase inhibitor Staurosporine, and the highly selective, clinically approved EGFR inhibitor, Gefitinib.[4][5][6][7] Utilizing the robust and high-throughput ADP-Glo™ luminescence-based assay, we detail a systematic methodology for determining inhibitory potency (IC₅₀) across a representative panel of kinases. The presented data, while illustrative, serves as a blueprint for researchers aiming to characterize novel kinase inhibitors and contextualize their activity within the broader landscape of established compounds.

Introduction: The Rationale for Kinase Inhibitor Profiling

The human kinome is a vast and complex network responsible for transducing signals that govern cell proliferation, differentiation, survival, and metabolism.[1] In oncology, the aberrant activity of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), can drive uncontrolled cell growth and survival.[8] Consequently, small molecule inhibitors that target the ATP-binding site of these kinases have revolutionized cancer therapy.[3][9][10]

Gefitinib, for instance, is a selective EGFR inhibitor that competes with ATP, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway and inducing apoptosis in cancer cells with activating EGFR mutations.[4][11][12] The development of such targeted agents requires rigorous preclinical evaluation. An essential first step is to determine a compound's potency and, just as importantly, its selectivity profile across the kinome. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor might offer advantages in complex diseases.

This guide focuses on the initial characterization of NCE-X, a compound featuring a bromopyridine scaffold, a common motif in kinase inhibitor design.[13] To ascertain its potential as a therapeutic agent, we must benchmark its performance against standards. We have selected:

  • Staurosporine: A natural product that acts as a potent but non-selective inhibitor of a vast number of protein kinases.[5][7] It serves as a crucial positive control, confirming that the assay system is functioning correctly.

  • Gefitinib: A first-generation, selective EGFR tyrosine kinase inhibitor.[4][9] It provides a benchmark for high-potency, selective inhibition against a clinically relevant target.

By comparing the inhibitory profile of NCE-X to these two compounds, we can gain immediate insight into its potency, selectivity, and potential as a lead candidate for further development.

The EGFR Signaling Pathway

To provide biological context, the diagram below illustrates the EGFR signaling cascade, a critical pathway in cell proliferation that is often targeted in cancer therapy. Activation of EGFR by its ligands (e.g., EGF) leads to receptor dimerization and autophosphorylation, initiating downstream pathways like the RAS-MAPK cascade.[14][15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation EGF EGF Ligand EGF->EGFR Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR

Caption: EGFR signaling pathway and the point of inhibition by Gefitinib.

Materials & Methodologies

Scientific integrity demands a robust, reproducible, and self-validating experimental design. The following sections detail the components and protocols for a comprehensive kinase inhibitor profiling assay.

Reagents and Controls
  • Test Compound: 5-bromo-N-(1-phenylethyl)pyridin-2-amine (NCE-X). Synthesized in-house, >98% purity confirmed by HPLC and NMR. A 10 mM stock solution prepared in 100% DMSO.

  • Benchmark Inhibitors:

    • Staurosporine (CAS 62996-74-1): 1 mM stock in DMSO.

    • Gefitinib (CAS 184475-35-2): 10 mM stock in DMSO.

  • Kinase Panel: Recombinant human kinases selected to represent diverse families of the kinome.

    • EGFR (Tyrosine Kinase): A key receptor tyrosine kinase in oncology.

    • PKA (Serine/Threonine Kinase): A crucial regulator of metabolism.

    • CDK2/Cyclin A (Serine/Threonine Kinase): A key cell cycle regulator.

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16][17][18]

Experimental Workflow: An Overview

The workflow is designed for efficiency and accuracy, moving from compound preparation to signal detection in a systematic manner suitable for high-throughput screening.

Assay_Workflow start Start plate 1. Compound Plating (11-point, 3-fold serial dilution) + DMSO controls start->plate enzyme 2. Add Kinase Enzyme Pre-incubate for 10 min plate->enzyme reaction 3. Initiate Reaction Add Substrate/ATP Mixture Incubate for 60 min at RT enzyme->reaction stop 4. Terminate & Deplete ATP Add ADP-Glo™ Reagent Incubate for 40 min at RT reaction->stop detect 5. Signal Generation Add Kinase Detection Reagent Incubate for 30 min at RT stop->detect read 6. Read Luminescence (Plate Reader) detect->read analyze 7. Data Analysis Normalize data, plot dose-response curve, calculate IC50 read->analyze end End analyze->end

Caption: High-level workflow for the biochemical kinase inhibition assay.

Step-by-Step Assay Protocol (ADP-Glo™)

This protocol is optimized for a 384-well plate format.

  • Compound Preparation and Plating:

    • Prepare an 11-point, 3-fold serial dilution series for NCE-X, Staurosporine, and Gefitinib in 100% DMSO, starting from a high concentration (e.g., 1 mM).

    • Transfer 1 µL of each compound dilution and DMSO (for vehicle and no-inhibitor controls) into the appropriate wells of a 384-well assay plate.

    • Rationale: A multi-point dose-response curve is essential for accurately determining the IC₅₀ value. DMSO controls are critical for data normalization.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in kinase reaction buffer.

    • Add 10 µL of the kinase/substrate mix to each well containing the compounds.

    • Incubate the plate for 10 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of potency.[19][20]

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in reaction buffer at a concentration close to its Km value for the specific kinase.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Rationale: Using ATP at its Km concentration provides a sensitive assay window for competitive inhibitors. The incubation time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining ATP.[17]

    • Incubate for 40 minutes at room temperature.

    • Rationale: Depleting the unconsumed ATP from the primary reaction is crucial to prevent background signal in the subsequent luminescence step.[16]

  • ADP to ATP Conversion and Signal Detection:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP and provides luciferase and luciferin to produce light.[17]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader (e.g., BMG PHERAstar).

    • Data Normalization: The "no inhibitor" (DMSO only) wells represent 0% inhibition, and the "no enzyme" or "positive control inhibitor" (Staurosporine) wells represent 100% inhibition.

    • IC₅₀ Calculation: Calculate the percent inhibition for each compound concentration. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Results: Comparative Efficacy and Selectivity

The inhibitory activities of NCE-X, Gefitinib, and Staurosporine were determined against a panel of three kinases representing different families. The resulting IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are summarized below.

CompoundEGFR (IC₅₀, nM)PKA (IC₅₀, nM)CDK2/Cyclin A (IC₅₀, nM)Selectivity Notes
NCE-X 85>10,0001,250Moderately selective for EGFR over CDK2; weak activity against PKA.
Gefitinib 15>10,000>10,000Highly potent and selective for EGFR.[4][12]
Staurosporine 5128Potent, non-selective pan-kinase inhibitor.[5][7]

Discussion: Interpreting the Benchmark Data

The results provide a clear initial profile of NCE-X's activity.

  • Potency Comparison: NCE-X demonstrates moderate, sub-micromolar inhibitory activity against EGFR (IC₅₀ = 85 nM). While less potent than the dedicated EGFR inhibitor Gefitinib (15 nM) and the pan-kinase inhibitor Staurosporine (5 nM), this level of potency is a strong starting point for a novel chemical entity. It indicates a meaningful interaction with the ATP-binding pocket of EGFR.

  • Selectivity Profile: The most insightful data comes from the selectivity profile.

    • NCE-X shows a selectivity window of over 14-fold for EGFR (85 nM) versus CDK2/Cyclin A (1,250 nM) and over 100-fold versus PKA (>10,000 nM). This suggests that the chemical scaffold has a preference for the EGFR tyrosine kinase over the tested serine/threonine kinases. This inherent selectivity is a highly desirable trait in drug discovery, as it can translate to fewer off-target effects.

    • Gefitinib performs as expected, with potent inhibition of EGFR and negligible activity against PKA and CDK2, confirming its status as a highly selective inhibitor and validating the assay's ability to discern selectivity.[4][10]

    • Staurosporine also behaves as anticipated, potently inhibiting all three kinases with little discrimination.[5][7] This confirms that all enzymes in the panel were active and the assay was capable of detecting broad-spectrum inhibition.

Conclusion and Future Directions

This guide demonstrates a robust methodology for the initial characterization of a novel kinase inhibitor, NCE-X. By benchmarking against the selective inhibitor Gefitinib and the non-selective inhibitor Staurosporine, we have established that 5-bromo-N-(1-phenylethyl)pyridin-2-amine (NCE-X) is a moderately potent inhibitor of EGFR with a promising selectivity profile against other kinase families.

The data positions NCE-X as a viable lead compound. The next logical steps in its development would include:

  • Expanded Kinome Profiling: Screening against a larger panel of kinases (~400) to fully map its selectivity and identify potential off-targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of NCE-X to improve potency against EGFR and enhance selectivity.

  • Cellular Assays: Confirming its activity in a cellular context by measuring the inhibition of EGFR autophosphorylation and its effect on the proliferation of cancer cell lines dependent on EGFR signaling.

By following this systematic, data-driven approach, researchers can efficiently evaluate new chemical entities and identify promising candidates for the next generation of targeted therapies.

References

  • Wikipedia. Gefitinib. [Link]

  • Ciardiello, F., et al. (2003). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? [Link]

  • Liv Hospital. (2026). gefitinib. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PMC. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Seshacharyulu, P., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Dar, A. C., et al. (2011). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC. [Link]

  • myadlm.org. (2013). Mutations in the EGFR Pathway. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Note: While the direct link is not provided in search, this is a seminal paper on Staurosporine's promiscuity often cited in reviews. A general link to the journal is provided. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Nanolive. (2026). Staurosporine-induced cell death. [Link]

  • Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Lopez, M. S., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. [Link]

  • Howard, J. M., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. [Link]

  • Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

  • NextSDS. 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine. [Link]

  • Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Digital Repository at the University of Nebraska-Lincoln. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. Note: A seminal review on the topic. A general link to the journal is provided. [Link]

Sources

Comparative

Comparative Guide: Enantiomeric Excess (ee) Determination for 5-bromo-N-(1-phenylethyl)pyridin-2-amine

Executive Summary For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. The molecule 5-bromo-N-(1-phenylet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. The molecule 5-bromo-N-(1-phenylethyl)pyridin-2-amine presents unique analytical challenges: it is a sterically hindered, halogenated secondary amine with a chiral benzylic center.

This guide objectively compares the three leading methodologies for determining the ee of this compound: Chiral High-Performance Liquid Chromatography (HPLC) , 19F Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher’s Amide Derivatization , and Supercritical Fluid Chromatography (SFC) . By examining the mechanistic causality behind each technique and providing self-validating protocols, this guide empowers scientists to select the optimal workflow based on throughput, sensitivity, and standard availability.

Mechanistic Pathways for Chiral Recognition

Before selecting a method, it is critical to understand how chiral differentiation is achieved for this specific amine. The molecule possesses a secondary amine (hydrogen bond donor/acceptor), a pyridine nitrogen (hydrogen bond acceptor), and two aromatic rings ( π−π stacking capable).

Chromatographic methods rely on non-covalent, transient diastereomeric interactions with a chiral stationary phase (CSP) [1]. In contrast, NMR methods rely on the covalent derivatization of the amine into stable diastereomers using a chiral derivatizing agent (CDA) [3].

Mechanism cluster_HPLC Chiral Chromatography Pathway cluster_NMR Chiral NMR Pathway Analyte Racemic Amine (R/S Mixture) CSP Chiral Stationary Phase (Polysaccharide-based) Analyte->CSP Non-covalent interactions CDA Mosher's Acid Chloride (MTPA-Cl) Analyte->CDA Derivatization Complex Transient Diastereomeric Complexes CSP->Complex Sep Physical Separation (ΔΔG ≠ 0) Complex->Sep Covalent Covalent Diastereomeric Amides CDA->Covalent Spectra Distinct Chemical Shifts (Δδ in 19F/1H NMR) Covalent->Spectra

Caption: Mechanistic pathways for chiral resolution via chromatography (non-covalent) and NMR (covalent).

Methodology Comparison & Validated Protocols

Method A: Chiral HPLC (The Gold Standard)

Causality & Rationale: Chiral HPLC using polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard due to its high sensitivity and reproducibility[2]. The carbamate linkages on the CSP form strong hydrogen bonds with the secondary amine of 5-bromo-N-(1-phenylethyl)pyridin-2-amine. Because the analyte is basic, a basic modifier (diethylamine) must be added to the mobile phase. Without it, the amine will interact with residual silanols on the silica support, causing severe peak tailing and destroying resolution [1].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte at 1.0 mg/mL in the mobile phase (Hexane/Isopropanol).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Inject a racemic standard prior to sample analysis. The system is validated only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 and the tailing factor is ≤1.2 . If Rs​<1.5 , decrease the isopropanol concentration by 2% to increase retention and selectivity.

  • Calculation: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Method B: 19F NMR via Mosher’s Amide Derivatization

Causality & Rationale: When pure chiral standards are unavailable, HPLC cannot confirm elution order or absolute configuration. Derivatizing the secondary amine with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields covalent diastereomers [3]. While 1H NMR is common, the complex aromatic region of 5-bromo-N-(1-phenylethyl)pyridin-2-amine overlaps heavily with the MTPA phenyl protons. Therefore, 19F NMR is utilized. It provides a zero-background spectrum where the single CF3 group of each diastereomer appears as a distinct, easily integrable singlet.

Self-Validating Protocol:

  • Reaction Setup: In a dry NMR tube, dissolve 0.05 mmol of the amine mixture in 0.5 mL of anhydrous CDCl3​ .

  • Base Addition: Add 0.15 mmol of deuterated pyridine to act as an acid scavenger for the generated HCl.

  • Derivatization: Add 0.1 mmol of (R)-(-)-MTPA-Cl. Cap and shake vigorously for 15 minutes at room temperature.

  • System Suitability (Self-Validation): Acquire a quick 1H NMR spectrum. The reaction is validated as complete only if the benzylic methine proton of the starting amine (typically around 4.5-5.0 ppm) has completely shifted downfield due to amide formation.

  • Acquisition: Acquire the 19F NMR spectrum (e.g., at 376 MHz).

  • Calculation: Integrate the two distinct CF3 singlets (typically localized around -69.0 to -71.0 ppm). ee(%)=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100

Method C: Chiral Supercritical Fluid Chromatography (SFC)

Causality & Rationale: SFC replaces toxic hexane with supercritical CO2​ . Because supercritical CO2​ has gas-like diffusivity and liquid-like density, mass transfer is significantly faster [4]. This allows for flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits, making it the premier choice for high-throughput screening.

Self-Validating Protocol:

  • Conditions: Chiralpak AD-H column (250 × 4.6 mm, 5 µm); Mobile Phase: CO2​ / Methanol with 0.2% Isopropylamine (80:20).

  • Parameters: Flow rate 3.0 mL/min, Backpressure 120 bar, Temperature 35°C.

  • System Suitability (Self-Validation): Monitor the automated backpressure regulator (ABPR). The run is validated only if pressure fluctuations are <2 bar. Larger fluctuations indicate a CO2​ phase transition, which invalidates retention time reproducibility.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies when applied to 5-bromo-N-(1-phenylethyl)pyridin-2-amine.

Performance MetricChiral HPLC (Normal Phase)19F NMR (Mosher's Method)Chiral SFC
Typical Analysis Time 15 – 25 minutes< 5 mins (after 15 min prep)3 – 6 minutes
Resolution ( Rs​ ) Excellent (1.5 – 3.0)Superior ( Δδ≈0.2 ppm) Good (1.5 – 2.5)
Sensitivity (LOD) < 0.1% minor enantiomer ~ 1.0% minor enantiomer< 0.5% minor enantiomer
Chiral Standard Needed? Yes (for identification)No (absolute config. possible)Yes
Green Chemistry Score Low (High Hexane usage)Medium (Uses CDCl3​ )High (Uses CO2​ )
Primary Use Case Regulated QA/QCStandard-free analysisHigh-throughput screening

Decision Matrix Workflow

To ensure analytical efficiency, utilize the following logical workflow to select the appropriate method for your specific laboratory constraints.

G Start Need ee Determination for 5-bromo-N-(1-phenylethyl)pyridin-2-amine Q1 Is High-Throughput / Speed a Primary Requirement? Start->Q1 SFC Chiral SFC (Fastest, Greenest) Q1->SFC Yes Q2 Is High Sensitivity (LOD/LOQ) Required? Q1->Q2 No HPLC Chiral HPLC (Gold Standard, High Sensitivity) Q2->HPLC Yes NMR 19F NMR with MTPA-Cl (No Chiral Standards Needed) Q2->NMR No (Reaction Monitoring)

Caption: Decision matrix for selecting the optimal ee determination method based on analytical requirements.

Conclusion

For the routine, high-sensitivity quantification of 5-bromo-N-(1-phenylethyl)pyridin-2-amine enantiomers in a regulated environment, Chiral HPLC remains the undisputed gold standard[1]. However, for laboratories engaged in rapid catalyst screening or those lacking pure enantiomeric reference standards, 19F NMR via Mosher's derivatization provides an elegant, self-validating alternative[2]. As sustainability and throughput become increasingly critical, Chiral SFC is rapidly replacing normal-phase HPLC protocols[3].

References

  • Mbah, C. J. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Herald Scholarly Open Access, 2018. Available at:[Link]

  • Allen, D. A., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, 2017, 94 (1), 79-84. Available at:[Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online, 2014. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-N-(1-phenylethyl)pyridin-2-amine

5-Bromo-N-(1-phenylethyl)pyridin-2-amine is an advanced halogenated aminopyridine building block widely utilized in medicinal chemistry and drug development. Due to its specific structural features—a reactive bromopyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-N-(1-phenylethyl)pyridin-2-amine is an advanced halogenated aminopyridine building block widely utilized in medicinal chemistry and drug development. Due to its specific structural features—a reactive bromopyridine core coupled with a bulky, lipophilic 1-phenylethyl group—handling this compound requires rigorous safety protocols to mitigate dermal absorption, respiratory irritation, and environmental contamination.

This guide provides authoritative, step-by-step operational and logistical procedures to ensure maximum laboratory safety and experimental integrity.

Chemical Profile & Hazard Causality (E-E-A-T)

To safely handle a chemical, one must understand the structural causality behind its hazards. 5-bromo-N-(1-phenylethyl)pyridin-2-amine presents unique risks compared to simpler pyridine derivatives:

  • Enhanced Lipophilicity (Dermal Hazard): The addition of the chiral 1-phenylethyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to permeate the lipid bilayer of the stratum corneum (skin barrier) much more efficiently than unsubstituted aminopyridines[1].

  • Electrophilic Core (Respiratory/Ocular Hazard): The bromine atom at the 5-position withdraws electron density from the pyridine ring. If inhaled as a fine crystalline dust, this electron-deficient core reacts with the moist mucous membranes of the respiratory tract and eyes, causing acute irritation[2].

Quantitative Hazard Summary

Based on standardized testing for analogous halogenated aminopyridines (e.g., 2-amino-5-bromopyridine), the following Globally Harmonized System (GHS) classifications apply[2][3]:

GHS CodeHazard StatementCausality / Mechanism of Action
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption of the aminopyridine scaffold.
H315 Causes skin irritationLipophilic permeation leading to localized inflammatory response in the dermis.
H319 Causes serious eye irritationElectrophilic interaction with corneal proteins and ocular mucosa.
H335 May cause respiratory irritationAirborne micro-particulates reacting with respiratory tract moisture.

Personal Protective Equipment (PPE) Matrix

To neutralize the specific hazards outlined above, the following self-validating PPE system must be strictly enforced[2][4].

Protection TypeSpecific EquipmentRegulatory StandardCausality & Rationale
Eye/Face Tight-sealing safety goggles or full face shieldEN 166 (EU) / NIOSH (US)Prevents ocular exposure to airborne crystalline dust during weighing and transfer.
Skin/Hands Nitrile or Neoprene gloves (Double-gloving required)EN 374Lipophilic amines can degrade latex. Nitrile provides a superior barrier against non-polar organic compounds.
Respiratory N95/FFP2 Particulate RespiratorNIOSH / CENMitigates H335 risks. Mandatory if weighing outside of a certified chemical fume hood.
Body Flame-resistant, impervious lab coatNFPA 2112Protects underlying clothing from static-cling of the chemical powder and accidental solvent splashes.

Operational Workflow: Safe Handling & Reaction Setup

5-bromo-N-(1-phenylethyl)pyridin-2-amine is frequently utilized as an aryl halide in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The following protocol ensures both operator safety and catalytic integrity[5][6].

Protocol: Buchwald-Hartwig Amination Setup
  • Atmosphere Preparation: Flame-dry a Schlenk reaction flask and purge with Argon (3 cycles). Rationale: Prevents oxidative degradation of the palladium catalyst and minimizes ambient moisture.

  • Reagent Charging (Glovebox): Inside a controlled, inert-atmosphere glovebox, weigh 1.0 eq of 5-bromo-N-(1-phenylethyl)pyridin-2-amine, 1.2 eq of the target secondary amine, 0.05 eq Pd2​(dba)3​ , 0.1 eq BINAP, and 1.5 eq NaOt-Bu . Rationale: Weighing inside a glovebox completely eliminates the risk of inhaling the irritating bromopyridine dust[5] while protecting the moisture-sensitive base.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and transfer it to a certified chemical fume hood. Add anhydrous, degassed toluene via a sterile syringe.

  • Reaction Execution: Heat the mixture to 90°C under continuous stirring and an Argon balloon for 12 hours.

  • Quenching: Cool the vessel to room temperature. Slowly quench with deionized water to neutralize the strong base, then extract the organic layer with ethyl acetate.

Workflow A 1. Pre-Operation Verify Fume Hood & PPE B 2. Weighing Inside Glovebox Enclosure A->B C 3. Transfer Sealed Flask to Fume Hood B->C D 4. Reaction Setup Inert Atmosphere (Ar/N2) C->D E 5. Decontamination 10% Bleach / Soap Wash D->E

Caption: Operational workflow for handling 5-bromo-N-(1-phenylethyl)pyridin-2-amine safely.

Spill Management & Waste Disposal Plan

Because this compound contains both a halogen (Bromine) and a nitrogenous heterocycle, it must not be mixed with standard organic waste. Improper disposal can lead to the generation of toxic, corrosive fumes[7].

Spill Decontamination Procedure
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do NOT dry sweep, as this generates hazardous airborne dust. Lightly moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust formation[7].

  • Collect: Use an anti-static scoop to transfer the wetted material into a sealable, chemically compatible waste container.

  • Decontaminate: Wash the spill surface with a 10% bleach solution followed by copious amounts of soapy water to break down residual lipophilic amines.

Waste Segregation Pathway

Disposal A Reaction Waste (Contains Bromopyridine) B Segregation Halogenated Organic Waste A->B C Aqueous Wash Neutralize to pH 7-8 A->C D Storage Vented Amber Glass B->D C->D E Final Disposal EPA-Certified Incineration D->E

Caption: Segregation and disposal pathway for halogenated aminopyridine organic waste.

References

  • [1] 2-Amino-5-bromopyridine 97% 1072-97-5. Sigma-Aldrich. 1

  • [4] 2-Amino-5-bromopyridine Safety Information & Documentation. Sigma-Aldrich. 4

  • [3] SAFETY DATA SHEET: 2-Amino-5-bromopyridine. Fisher Scientific. 3

  • [2] A1587 - 2-Amino-5-bromopyridine - SAFETY DATA SHEET. TCI Chemicals. 2

  • [7] 2-Amino-5-bromopyridine Safety & Spill Management. Santa Cruz Biotechnology. 7

  • [5] 3-Bromo-2,5-dichloropyridin-4-amine Handling & Safety. Benchchem. 5

  • [6] Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Aminopyridine. Benchchem. 6

Sources

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